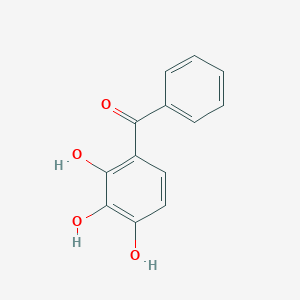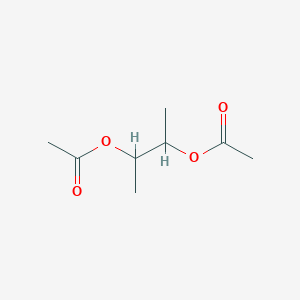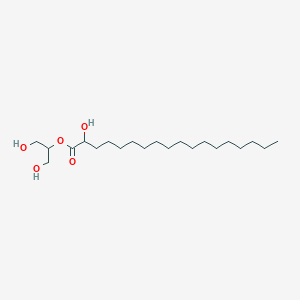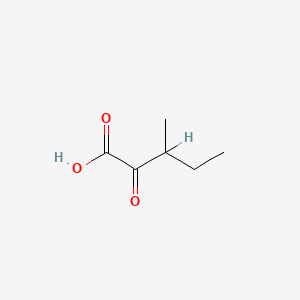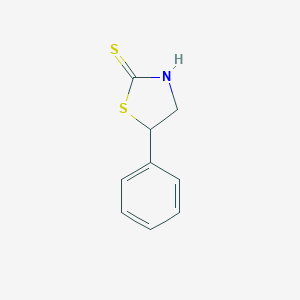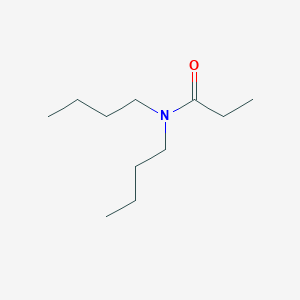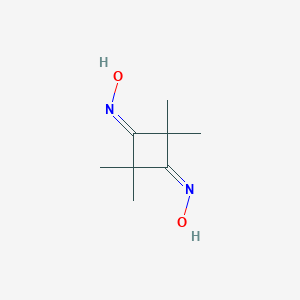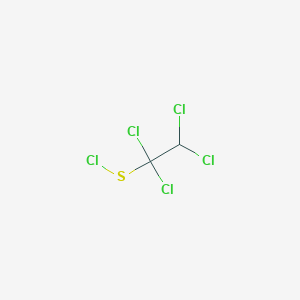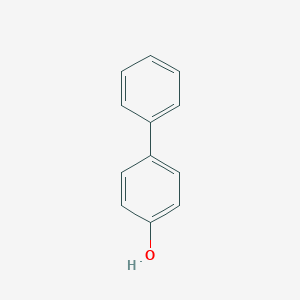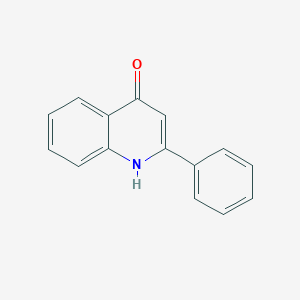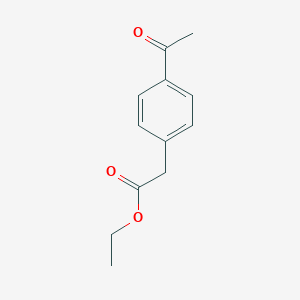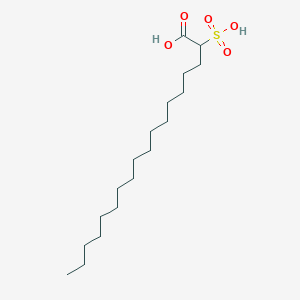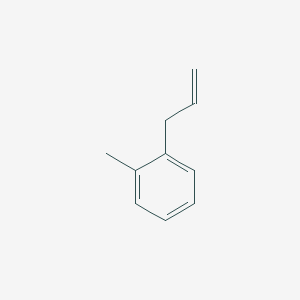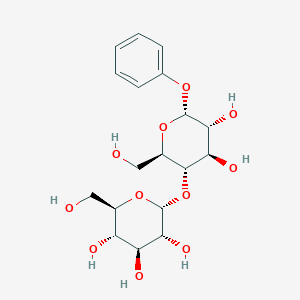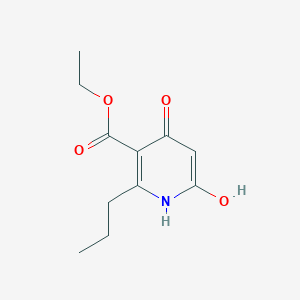
ethyl 6-hydroxy-4-oxo-2-propyl-1H-pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-hydroxy-4-oxo-2-propyl-1H-pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known by its chemical formula, C13H15NO4, and is often referred to as EHPPOC. The purpose of
作用机制
The mechanism of action of EHPPOC is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway, which is a key regulator of inflammation. EHPPOC has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
生化和生理效应
EHPPOC has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. EHPPOC has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
实验室实验的优点和局限性
One of the main advantages of using EHPPOC in lab experiments is its relatively simple synthesis method. EHPPOC is also stable under normal laboratory conditions and can be easily stored. However, one limitation of using EHPPOC in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research on EHPPOC. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Another area of interest is its potential use as a tool for investigating the role of inflammation and oxidative stress in various disease states. Additionally, further research is needed to fully understand the mechanism of action of EHPPOC and to optimize its synthesis and formulation for use in therapeutic applications.
合成方法
The synthesis of EHPPOC involves the condensation of ethyl acetoacetate and 3-acetylpyridine in the presence of a base catalyst. The resulting product is then hydrolyzed to yield EHPPOC. The synthesis of EHPPOC is a relatively simple process and can be carried out in a laboratory setting using standard laboratory equipment.
科学研究应用
EHPPOC has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the most promising research has focused on its ability to act as an anti-inflammatory and antioxidant agent. EHPPOC has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in various cell and animal models.
属性
CAS 编号 |
1211-05-8 |
|---|---|
产品名称 |
ethyl 6-hydroxy-4-oxo-2-propyl-1H-pyridine-3-carboxylate |
分子式 |
C11H15NO4 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
ethyl 4-hydroxy-6-oxo-2-propyl-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO4/c1-3-5-7-10(11(15)16-4-2)8(13)6-9(14)12-7/h6H,3-5H2,1-2H3,(H2,12,13,14) |
InChI 键 |
GJCOGOMPYMFFHP-UHFFFAOYSA-N |
手性 SMILES |
CCCC1=C(C(=O)C=C(N1)O)C(=O)OCC |
SMILES |
CCCC1=C(C(=CC(=O)N1)O)C(=O)OCC |
规范 SMILES |
CCCC1=C(C(=O)C=C(N1)O)C(=O)OCC |
同义词 |
1,6-Dihydro-4-hydroxy-6-oxo-2-propylnicotinic acid ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



